molecular formula C10H14O4S B12078163 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid

5-Isobutoxy-3-methoxythiophene-2-carboxylic acid

Cat. No.: B12078163
M. Wt: 230.28 g/mol
InChI Key: AMHNOOZHXIKMBR-UHFFFAOYSA-N
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Description

5-Isobutoxy-3-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C10H14O4S and a molecular weight of 230.28 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methoxy and isobutoxy substituents on the thiophene ring

Preparation Methods

The synthesis of 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-Isobutoxy-3-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and isobutoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Isobutoxy-3-methoxythiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Isobutoxy-3-methoxythiophene-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the specific biological context .

Comparison with Similar Compounds

5-Isobutoxy-3-methoxythiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

3-methoxy-5-(2-methylpropoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H14O4S/c1-6(2)5-14-8-4-7(13-3)9(15-8)10(11)12/h4,6H,5H2,1-3H3,(H,11,12)

InChI Key

AMHNOOZHXIKMBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(S1)C(=O)O)OC

Origin of Product

United States

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